molecular formula C9H12N2O B1451027 2-cyclopentyl-2H-pyrazole-3-carbaldehyde CAS No. 669050-76-4

2-cyclopentyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B1451027
CAS No.: 669050-76-4
M. Wt: 164.2 g/mol
InChI Key: ZEDWZCIUOQGWAD-UHFFFAOYSA-N
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Description

2-cyclopentyl-2H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a cyclopentyl group and a carbaldehyde group. The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Synthesis Techniques

Pyrazole derivatives, including those similar to 2-cyclopentyl-2H-pyrazole-3-carbaldehyde, are synthesized using various techniques, such as condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions including microwave irradiation. These methods aim to annelate different heterocyclic nuclei with pyrazole to extend the categories of heterocyclic systems with widespread biological activities (Dar & Shamsuzzaman, 2015).

Chemical Reactivity and Applications

The reactivity of certain pyrazole derivatives allows for the facile synthesis of hexasubstituted cyclopropanes and serves as effective oxygen-atom transfer reagents. This versatility underlines the potential of pyrazole derivatives in synthetic organic chemistry and their subsequent applications in developing biologically active molecules (Baumstark et al., 2013).

Therapeutic Applications

Pyrazoline derivatives, a class that includes compounds like this compound, have been extensively studied for their anticancer, anti-inflammatory, antimicrobial, and other biological activities. Their utility as therapeutic agents is significantly highlighted across various research studies, indicating the potential for new drug development (Ray et al., 2022).

Neurodegenerative Diseases

Pyrazoline derivatives exhibit neuroprotective properties, showing promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO) positions them as potential candidates for managing these conditions (Ahsan et al., 2022).

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2H-pyrazole-3-carbaldehyde is not clearly recognized according to the retrieved papers .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives, including 2-cyclopentyl-2H-pyrazole-3-carbaldehyde.

Properties

IUPAC Name

2-cyclopentylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDWZCIUOQGWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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